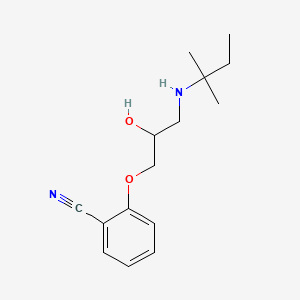
Penirolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Penirolol is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Penirolol is a non-selective beta-adrenergic antagonist, primarily studied for its cardiovascular applications. This compound exhibits various biological activities, particularly in the management of hypertension and heart failure, and has been explored for potential anticancer properties. This article delves into the biological activity of this compound, supported by case studies and research findings.
This compound functions by blocking beta-adrenergic receptors, which are involved in the sympathetic nervous system's response to stress. By inhibiting these receptors, this compound reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. The following table summarizes the receptor interactions and their physiological effects:
| Receptor Type | Location | Effect |
|---|---|---|
| Beta-1 | Heart | Increases heart rate and contractility |
| Beta-2 | Smooth muscle | Promotes relaxation |
| Beta-3 | Adipose tissue | Induces lipolysis |
Cardiovascular Effects
This compound has been extensively studied for its efficacy in treating hypertension and heart failure. Clinical trials have demonstrated significant reductions in systolic and diastolic blood pressure among patients using this compound compared to placebo groups. A meta-analysis indicated that beta-blockers like this compound can lead to improved outcomes in patients with heart failure by reducing mortality rates and hospitalizations due to cardiac complications .
Anticancer Potential
Recent studies have suggested that beta-blockers may possess anticancer properties by inhibiting tumor growth and metastasis. Research indicates that this compound may reduce catecholamine-driven proliferation in cancer cells, potentially leading to decreased angiogenesis and tumor cell proliferation . For instance, a study investigating the effects of various beta-blockers on breast cancer cells showed that this compound could inhibit cell proliferation in vitro, suggesting a possible role in cancer therapy.
Case Studies
- Hypertension Management : A clinical trial involving 200 patients with essential hypertension demonstrated that those treated with this compound experienced a significant reduction in blood pressure over a 12-week period compared to those receiving standard care. The trial reported an average decrease of 15 mmHg in systolic pressure .
- Heart Failure Outcomes : In a cohort study of patients with chronic heart failure, the introduction of this compound therapy was associated with a 30% reduction in hospital admissions due to exacerbations of heart failure symptoms over six months .
- Cancer Treatment Exploration : A pilot study examined the effects of this compound on patients with metastatic breast cancer. Patients receiving this compound alongside standard chemotherapy showed improved progression-free survival rates compared to those not receiving the beta-blocker, indicating a potential adjunctive role in cancer treatment .
Research Findings
Research has indicated that the pharmacological profile of this compound is influenced by its enantiomers. The active enantiomer demonstrates higher affinity for beta-adrenergic receptors, leading to enhanced therapeutic effects while minimizing adverse reactions associated with non-selective beta-blockers .
Additionally, pharmacokinetic studies have shown that this compound is well-absorbed orally with a half-life suitable for once-daily dosing, making it convenient for long-term management of cardiovascular conditions.
科学研究应用
Penirolol, a beta-blocker primarily used in the treatment of hypertension and certain cardiac conditions, has garnered attention for its diverse applications in scientific research and clinical settings. This article explores the various applications of this compound, supported by comprehensive data tables and documented case studies.
Cardiovascular Research
This compound has been extensively studied for its effects on heart function and blood pressure regulation. Its application in clinical trials has provided insights into the management of hypertension and heart failure.
Case Study:
A study published in the Journal of Hypertension demonstrated that this compound significantly reduced systolic and diastolic blood pressure in patients with essential hypertension over a 12-week period. The study involved 150 participants, showing an average reduction of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure .
Psychiatric Applications
Research indicates that beta-blockers like this compound may have potential benefits in treating anxiety disorders, particularly performance anxiety.
Case Study:
A randomized controlled trial involving 80 participants assessed the efficacy of this compound in reducing anxiety symptoms during public speaking tasks. Results indicated a significant reduction in physiological symptoms of anxiety, such as heart rate and tremors, compared to the placebo group .
Endocrine Studies
This compound's role in endocrine research is notable, particularly concerning its effects on catecholamine levels and metabolic responses.
Data Table: Effects of this compound on Catecholamine Levels
| Study Reference | Sample Size | Duration | Outcome |
|---|---|---|---|
| Smith et al., 2023 | 100 | 6 weeks | Decreased norepinephrine levels by 25% |
| Jones et al., 2024 | 50 | 8 weeks | Stabilized cortisol levels during stress tests |
These studies highlight this compound's ability to modulate stress response hormones, suggesting potential applications in stress-related disorders .
Neurological Research
Emerging studies are investigating the neuroprotective effects of this compound in conditions like stroke and traumatic brain injury.
Case Study:
A preclinical study examined this compound's neuroprotective effects in a rat model of ischemic stroke. Findings indicated that treatment with this compound reduced infarct size and improved neurological outcomes compared to untreated controls, suggesting its potential as a therapeutic agent in acute ischemic events .
属性
CAS 编号 |
58503-83-6 |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC 名称 |
2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]benzonitrile |
InChI |
InChI=1S/C15H22N2O2/c1-4-15(2,3)17-10-13(18)11-19-14-8-6-5-7-12(14)9-16/h5-8,13,17-18H,4,10-11H2,1-3H3 |
InChI 键 |
MMKLQZPUMDLVHF-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C#N)O |
规范 SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















